molecular formula C13H10Cl2F3NO2 B2381193 ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride CAS No. 1027643-03-3

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride

Cat. No.: B2381193
CAS No.: 1027643-03-3
M. Wt: 340.12
InChI Key: UZIMYYUHOYHETO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride is a halogenated quinoline derivative characterized by a chloro substituent at position 4, a trifluoromethyl group at position 8, and an ethyl carboxylate ester at position 3, with a hydrochloride counterion enhancing solubility. This compound is structurally related to bioactive quinoline scaffolds, which are prominent in medicinal chemistry due to their antimicrobial, anticancer, and antimalarial properties . The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2.ClH/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIMYYUHOYHETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing quinoline derivatives. For this compound, the process begins with 4-chloro-2-nitrobenzotrifluoride and ethyl acetoacetate as key precursors.

Reaction Steps
  • Condensation : The aniline derivative reacts with ethyl acetoacetate under basic conditions to form an enamine intermediate.
  • Cyclization : Heating the enamine in a high-boiling solvent (e.g., diphenyl ether) induces cyclization, yielding the 4-hydroxyquinoline core.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the 4-hydroxyl group with chlorine.
  • Esterification/Hydrochloride Formation : The free carboxylic acid is esterified with ethanol under acidic conditions, followed by hydrochloride salt formation.

Yield : 63–75% over four steps.

Optimization Challenges
  • Side Reactions : Over-chlorination at the 3-position can occur without precise temperature control.
  • Purification : Column chromatography is often required to isolate the intermediate 4-hydroxyquinoline.

Pfitzinger Condensation

This method utilizes isatin derivatives and ethyl 2-(ethoxymethylene)acetoacetate to construct the quinoline skeleton.

Key Steps
  • Knoevenagel Condensation : Isatin reacts with ethyl acetoacetate to form a β-keto ester intermediate.
  • Cyclization : Acidic conditions (e.g., H₂SO₄) promote ring closure, yielding 4-hydroxyquinoline-3-carboxylate.
  • Chlorination and Salt Formation : POCl₃-mediated chlorination followed by hydrochloride precipitation completes the synthesis.

Advantage : Higher regioselectivity for the 8-trifluoromethyl group compared to Gould-Jacobs.

Modern Chlorination Strategies

Direct Chlorination Using POCl₃/I₂

A streamlined two-step approach bypasses intermediate isolation:

  • One-Pot Cyclization-Chlorination :
    • React β-(o-trifluoromethylanilino)propanoic acid with POCl₃ and iodine at 93–95°C.
    • Iodine acts as a catalyst, enhancing electrophilic aromatic substitution at the 4-position.
  • Esterification : Treat the crude 4-chloroquinoline with ethanol and HCl gas to form the hydrochloride salt.

Yield : 80% (two steps).

Mechanistic Insights

The reaction proceeds via a Vilsmeier-Haack-type intermediate , where POCl₃ generates the chlorinating agent (Figure 1):
$$
\text{POCl₃ + DMF} \rightarrow \text{Cl⁻} \cdots \text{PO(OCl)₂⁺} \cdots \text{DMF-H⁺}
$$
This intermediate selectively targets the 4-position due to electronic effects from the trifluoromethyl group.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (quinoline H-2, H-5, H-6, H-7); ethyl group signals at δ 1.4 (triplet) and 4.4 (quartet).
    • ¹³C NMR : Carbonyl carbon at δ 165 ppm; CF₃ carbon at δ 122 ppm (q, J = 288 Hz).
  • Mass Spectrometry : Molecular ion peak at m/z 303.66 ([M+H]⁺), consistent with C₁₃H₉ClF₃NO₂.

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
  • X-ray Diffraction : Single-crystal analysis confirms the planar quinoline ring and chloride counterion positioning.

Comparative Evaluation of Methods

Method Steps Yield (%) Key Advantage Limitation
Gould-Jacobs 4 63–75 Scalability Laborious purification
Pfitzinger 3 68–72 Regioselectivity Requires toxic solvents
Direct Chlorination 2 80 Time-efficient High exotherms require careful control

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • POCl₃ vs. Thionyl Chloride : POCl₃ is preferred due to lower cost ($0.45/mol vs. $1.20/mol) and reduced SO₂ emissions.
  • Solvent Recovery : Diphenyl ether (Gould-Jacobs) can be recycled via distillation, reducing waste.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis, reducing reaction times from hours to minutes:

  • Residence Time : 12 minutes at 140°C for cyclization-chlorination.
  • Yield Improvement : 85% due to enhanced heat/mass transfer.

Catalytic Deuterium Labeling

Deuterated analogs are synthesized using CD₃OD in esterification, aiding pharmacokinetic studies:

  • Isotopic Purity : >98% D incorporation confirmed by LC-MS.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the quinoline ring structure.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride. Research has shown that compounds with trifluoromethyl groups exhibit enhanced activity against various bacterial and fungal strains.

  • Antibacterial Studies : In vitro tests have demonstrated significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential use as antituberculosis agents .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains like Candida albicans and Penicillium chrysogenum. Compounds derived from quinolines have been reported to possess broad-spectrum antifungal activities .

Anticancer Potential

Quinoline derivatives are being explored for their anticancer properties due to their ability to interfere with cellular processes in cancer cells. This compound is under investigation for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cell membranes more effectively and interact with intracellular targets involved in cancer progression .
  • Case Studies : Preliminary studies involving related quinoline compounds have shown promising results in inhibiting cancer cell proliferation and enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Garudacharia et al. (2019)Synthesized new quinoline derivatives with significant antimicrobial activity against various strains, highlighting the role of trifluoromethyl groups in enhancing efficacy .
Rameshkumar et al. (2003)Investigated the synthesis of quinoline derivatives with notable antibacterial effects against Escherichia coli, demonstrating the potential of these compounds in therapeutic applications .
Recent Advances in Quinoline ChemistryDiscussed the development of novel quinoline analogs with improved biological activities, reinforcing the importance of structural modifications like trifluoromethylation .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making the compound effective against certain pathogens or cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 8

The trifluoromethyl group at position 8 distinguishes this compound from analogs with other substituents:

Compound Name Position 8 Substituent Key Properties
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Nitro (-NO₂) Strong electron-withdrawing effect; potential reactivity issues (e.g., instability under reducing conditions)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Bromo (-Br) Larger steric bulk; lower electronegativity than CF₃; may reduce metabolic stability
Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate Trifluoromethyl (-CF₃) Dihydroquinoline backbone reduces aromaticity; oxo group at position 4 alters electronic properties

Key Insight : The trifluoromethyl group enhances electron-withdrawing effects and stability compared to nitro or bromo substituents, while maintaining favorable pharmacokinetic profiles .

Variations at Position 4

The chloro substituent at position 4 contrasts with hydroxy or oxo groups in analogs:

Compound Name Position 4 Substituent Impact
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate Hydroxy (-OH) Increased polarity and hydrogen-bonding capacity; reduced membrane permeability
Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate Oxo (=O) Non-aromatic dihydroquinoline structure; altered π-stacking interactions

Key Insight: The chloro group balances lipophilicity and electronic effects, avoiding the solubility limitations of hydroxy derivatives while maintaining rigidity compared to dihydroquinolines .

Salt Forms and Solubility

The hydrochloride salt form of the target compound provides superior aqueous solubility compared to non-ionic analogs:

Compound Name Salt Form Solubility Advantage
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate Hydrochloride Enhanced bioavailability due to ionization in physiological pH
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate Neutral (no salt) Lower solubility; may require co-solvents for formulation

Biological Activity

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride (CAS: 1027643-03-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a quinoline ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClF3NO2C_{13}H_{9}ClF_{3}NO_{2}. Its structure includes a quinoline core substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity.

Structural Formula

SMILES O=C(OCC)C1=C(Cl)C2=CC=CC(C(F)(F)F)=C2N=C1\text{SMILES }O=C(OCC)C1=C(Cl)C2=CC=CC(C(F)(F)F)=C2N=C1

Physical Properties

PropertyValue
Molecular Weight303.66 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-Cancer Activity

The potential of this compound as an anticancer agent has also been explored. Quinoline derivatives are known to interfere with cellular signaling pathways involved in cancer progression.

Research Findings on Anti-Cancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)18.4

These results indicate that this compound has promising anticancer properties worth further investigation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Quinoline derivatives often interfere with DNA replication and transcription processes.
  • Modulation of Enzymatic Activity : The presence of halogen substituents can enhance binding affinity to target enzymes involved in disease processes.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted anilines (e.g., 2-trifluoromethylaniline) with ethyl acetoacetate derivatives under basic conditions. Key steps include:

  • Cyclocondensation : Conducted in refluxing ethanol with NaOH as a catalyst (70–80°C, 12–24 hours) .
  • Chlorination : Post-cyclization, the 4-position is chlorinated using POCl₃ or SOCl₂ at 80–100°C .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
    • Yield Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves efficiency by 20–30% compared to traditional methods .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C8: δ ~120–125 ppm in ¹³C) .
  • HPLC-MS : Purity (>98%) and molecular weight (MW 335.67 g/mol) are verified using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H interactions stabilizing the carboxylate group) .

Q. What in vitro assays are used for initial biological screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (IC₅₀: 2–8 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀: 10–25 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in trifluoromethyl group incorporation?

  • Methodological Answer :

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) to enhance trifluoromethylation efficiency .
  • Solvent Effects : Replace ethanol with DMF to stabilize intermediates, increasing yield from 45% to 68% .
  • Contradiction Analysis : Conflicting reports on trifluoromethylation efficiency (45% vs. 75%) may arise from trace moisture; rigorous drying of reagents is critical .

Q. What strategies improve the compound’s bioavailability for therapeutic applications?

  • Methodological Answer :

  • Prodrug Design : Ester hydrolysis (e.g., replacing ethyl with PEGylated groups) enhances aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in murine models .

Q. How do substituent variations at the 4-chloro position affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace Cl with Br or I:
  • Bromine : Increases antimicrobial activity (MIC: 1–4 µg/mL) but raises cytotoxicity (HeLa IC₅₀: 15 µM → 8 µM) .
  • Iodine : Reduces solubility (logP: 3.2 → 4.1) but improves DNA gyrase inhibition (IC₅₀: 0.5 µM) .
  • Data Contradiction : Some studies report enhanced activity with bulkier halogens, while others note no improvement—likely due to assay variability (e.g., bacterial strain differences) .

Q. What analytical methods resolve discrepancies in stability studies under acidic conditions?

  • Methodological Answer :

  • Degradation Pathways : HPLC-MS identifies hydrolysis products (e.g., free carboxylic acid at pH <3) .
  • Kinetic Analysis : Pseudo-first-order kinetics (t₁/₂: 48 hours at pH 2) guide formulation strategies (enteric coatings for oral delivery) .

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